(2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one
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Overview
Description
(2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one typically involves the condensation of a 2-(methylsulfanyl)aniline derivative with a thiazolidinone precursor. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology
In biological research, thiazolidinone derivatives are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Industry
In the industrial sector, thiazolidinone derivatives can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinone derivatives may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-2-one
- (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-5-one
Uniqueness
The uniqueness of (2Z)-2-{[2-(methylsulfanyl)phenyl]imino}-3-(2-phenylethyl)-1,3-thiazolidin-4-one lies in its specific substitution pattern and the presence of the thiazolidinone ring, which may confer distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H18N2OS2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-(2-methylsulfanylphenyl)imino-3-(2-phenylethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-22-16-10-6-5-9-15(16)19-18-20(17(21)13-23-18)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 |
InChI Key |
VOGYLSSGTHLYCS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1N=C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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